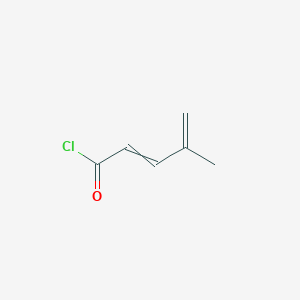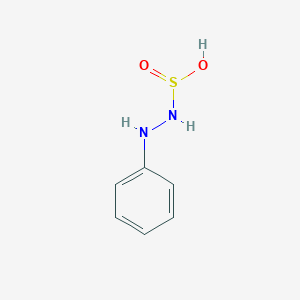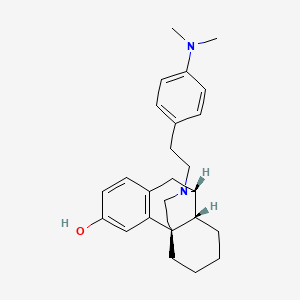![molecular formula C15H16N2O B14483470 (12bS)-3,4,6,7,12,12b-Hexahydroindolo[2,3-a]quinolizin-2(1H)-one CAS No. 65378-13-4](/img/structure/B14483470.png)
(12bS)-3,4,6,7,12,12b-Hexahydroindolo[2,3-a]quinolizin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(12bS)-3,4,6,7,12,12b-Hexahydroindolo[2,3-a]quinolizin-2(1H)-one is a complex organic compound with a unique structure that includes both indole and quinolizine moieties. This compound is of significant interest in the fields of organic chemistry and pharmacology due to its potential biological activities and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (12bS)-3,4,6,7,12,12b-Hexahydroindolo[2,3-a]quinolizin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and reducing production costs.
Analyse Chemischer Reaktionen
Types of Reactions
(12bS)-3,4,6,7,12,12b-Hexahydroindolo[2,3-a]quinolizin-2(1H)-one can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride, leading to the formation of different reduced products.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups on the compound are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(12bS)-3,4,6,7,12,12b-Hexahydroindolo[2,3-a]quinolizin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (12bS)-3,4,6,7,12,12b-Hexahydroindolo[2,3-a]quinolizin-2(1H)-one involves its interaction with specific molecular targets within biological systems. It may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole Derivatives: Compounds containing the indole moiety, such as tryptophan and serotonin.
Quinolizine Derivatives: Compounds with the quinolizine structure, such as quinolizidine alkaloids.
Uniqueness
What sets (12bS)-3,4,6,7,12,12b-Hexahydroindolo[2,3-a]quinolizin-2(1H)-one apart is its unique combination of indole and quinolizine structures, which may confer distinct biological activities and chemical properties not found in other similar compounds.
Eigenschaften
CAS-Nummer |
65378-13-4 |
|---|---|
Molekularformel |
C15H16N2O |
Molekulargewicht |
240.30 g/mol |
IUPAC-Name |
(12bS)-3,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-one |
InChI |
InChI=1S/C15H16N2O/c18-10-5-7-17-8-6-12-11-3-1-2-4-13(11)16-15(12)14(17)9-10/h1-4,14,16H,5-9H2/t14-/m0/s1 |
InChI-Schlüssel |
NVDIWIVBXVVMIT-AWEZNQCLSA-N |
Isomerische SMILES |
C1CN2CCC3=C([C@@H]2CC1=O)NC4=CC=CC=C34 |
Kanonische SMILES |
C1CN2CCC3=C(C2CC1=O)NC4=CC=CC=C34 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


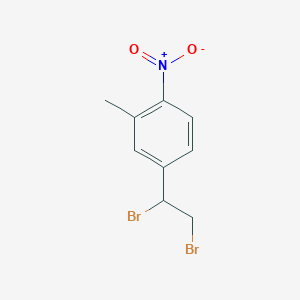
![4-Tert-butylphenol;formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;4-(2,4,4-trimethylpentan-2-yl)phenol](/img/structure/B14483393.png)

![4-[(2-Carboxyethyl)(phenyl)phosphoryl]benzoic acid](/img/structure/B14483396.png)
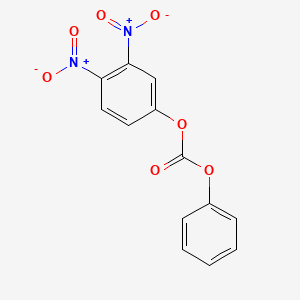

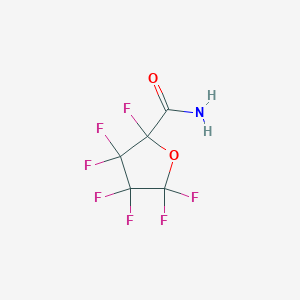
![Methyl 2-[4-(4-chloro-2-cyanophenoxy)phenoxy]propanoate](/img/structure/B14483429.png)
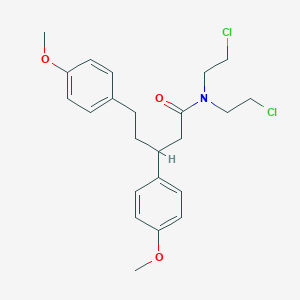
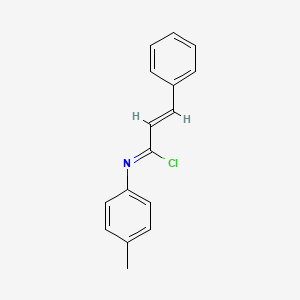
![1-[4-(4-Chlorophenyl)piperazin-1-yl]-3-phenoxypropan-2-ol](/img/structure/B14483453.png)
